molecular formula C14H9Br3O3S B12621802 Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone CAS No. 921759-14-0

Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone

Cat. No.: B12621802
CAS No.: 921759-14-0
M. Wt: 497.0 g/mol
InChI Key: CXHKYTQSIXZHME-UHFFFAOYSA-N
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Description

Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone is a complex organic compound known for its unique chemical structure and properties This compound features a phenyl group attached to a methanone moiety, with a tribromomethanesulfonyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone typically involves multiple steps, starting with the preparation of the tribromomethanesulfonyl chloride. This intermediate is then reacted with a phenylmethanone derivative under controlled conditions to yield the final product. Common reagents used in these reactions include bromine, sulfur dioxide, and chlorinating agents. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfonic acid derivatives .

Scientific Research Applications

Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone involves its ability to interact with various molecular targets through its reactive functional groups. The tribromomethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, altering their function and activity. This reactivity is exploited in designing inhibitors and probes for studying biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl[3-(dibromomethanesulfonyl)phenyl]methanone
  • Phenyl[3-(trifluoromethanesulfonyl)phenyl]methanone
  • Phenyl[3-(chloromethanesulfonyl)phenyl]methanone

Uniqueness

Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone is unique due to the presence of three bromine atoms, which impart distinct reactivity and properties compared to its analogs. The tribromomethanesulfonyl group enhances its ability to participate in substitution and condensation reactions, making it a valuable reagent in synthetic chemistry .

Properties

CAS No.

921759-14-0

Molecular Formula

C14H9Br3O3S

Molecular Weight

497.0 g/mol

IUPAC Name

phenyl-[3-(tribromomethylsulfonyl)phenyl]methanone

InChI

InChI=1S/C14H9Br3O3S/c15-14(16,17)21(19,20)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9H

InChI Key

CXHKYTQSIXZHME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)C(Br)(Br)Br

Origin of Product

United States

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